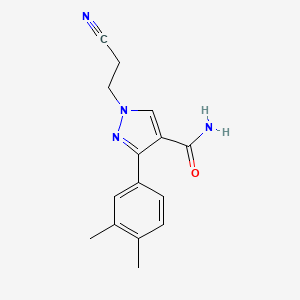
1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of corresponding precursors in a controlled environment to form the desired compound. Although the direct synthesis of 1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxamide is not detailed in the literature, related pyrazole derivatives are synthesized through reactions involving key functional groups under specific conditions. For example, pyrazole derivatives have been synthesized from the reaction of enones and semicarbazide, demonstrating the versatility of pyrazole synthesis methods (Prabhuswamy et al., 2016).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for understanding their reactivity and physical properties. Crystal structure determination, often via single crystal X-ray diffraction, reveals intricate details such as dihedral angles, bond lengths, and hydrogen bonding patterns, contributing to a deeper understanding of molecular stability and interactions. For instance, the crystal structure of certain pyrazole derivatives has been elucidated, highlighting the importance of N-H⋯O and C-H⋯O hydrogen bond interactions in stabilizing the crystal structure (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including functionalization, to produce compounds with specific properties. The functionalization reactions of pyrazole carboxylic acids with diamines, for example, have been studied, illustrating the compound's versatility in forming different chemical structures with potentially unique biological activities (Yıldırım et al., 2005).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, solubility, and stability, are influenced by their molecular structure. Studies have shown that pyrazole compounds exhibit thermal stability and solubility in various organic solvents, properties that are essential for their application in different fields (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including reactivity towards different reagents, potential for functionalization, and interaction with biological targets, are areas of active research. For example, the antitumor activities of certain pyrazolo pyrimidine derivatives have been explored, indicating the potential of pyrazole compounds in medicinal chemistry (Xin, 2012).
properties
IUPAC Name |
1-(2-cyanoethyl)-3-(3,4-dimethylphenyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-10-4-5-12(8-11(10)2)14-13(15(17)20)9-19(18-14)7-3-6-16/h4-5,8-9H,3,7H2,1-2H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLGVICIAUDXZJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C(=O)N)CCC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-N'-{2-[4-(4-nitrobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4979262.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4979265.png)
![3-({[2-(dimethylamino)ethyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B4979270.png)

![1-{[1-(3-chlorobenzyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4979291.png)
![5-(3-pyridinyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B4979303.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4979311.png)
![5-{5-chloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4979317.png)
![1-[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B4979322.png)
![4-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]morpholine](/img/structure/B4979329.png)
![{2-[1-(dimethylamino)ethyl]phenyl}(phenyl)methanol hydrochloride](/img/structure/B4979359.png)
![N-butyl-3-{[4-(3,6-dimethyl-2-pyrazinyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4979363.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B4979369.png)
